molecular formula C5H9NO4S B1143228 Carbocysteine CAS No. 186537-58-6

Carbocysteine

Cat. No. B1143228
M. Wt: 179.19
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbocysteine, also spelled carbocisteine, is a mucolytic drug . It works by thinning and loosening up thick mucus or phlegm, making it easier to expel and clear out of the airways . It is particularly helpful for conditions that affect the lungs, such as chronic obstructive pulmonary disease (COPD) .


Molecular Structure Analysis

Carbocysteine has a molecular formula of C5H9NO4S . It is a thioether derivative of the amino acid L-cysteine .


Chemical Reactions Analysis

Carbocysteine has been shown to have anti-viral effects on human rhinovirus, RSV, and the influenza virus . It also interferes with upper airway ciliary motility, leading to more effective mucus clearance .


Physical And Chemical Properties Analysis

Carbocysteine is a thioether mucolytic with antioxidant and anti-inflammatory activities . It has a molecular weight of 179.19 .

Scientific Research Applications

  • Treatment of Respiratory Disorders : Carbocysteine is approved for clinical use as adjunctive therapy in respiratory tract disorders characterized by excessive, viscous mucus, such as chronic obstructive airways disease (COPD) (Macciò et al., 2009).

  • Antioxidant and Anti-Inflammatory Properties : The drug's antioxidant and anti-inflammatory properties are significant for its therapeutic efficacy. It has been recognized as an effective and safe treatment for long-term management of COPD, reducing exacerbations and improving patient quality of life (Macciò et al., 2009).

  • Effect on Airway Bacterial Load : In studies involving rats exposed to cigarette smoke, carbocysteine reduced the airway load of Haemophilus influenzae, suggesting potential benefits in human COPD management (Sun et al., 2010).

  • Use in Obstructive Sleep Apnea Syndrome (OSAS) : A study demonstrated that carbocysteine improved sleep disorders by attenuating oxidative stress in patients with moderate to severe OSAS, suggesting its potential as an alternative treatment for patients with poor compliance to CPAP treatment (Wu et al., 2016).

  • Adverse Effects in Children : There is evidence suggesting that carbocysteine may have an irritating effect on the airways in children, leading to worsening cough or even bronchospasm, especially in cases of asthma or similar respiratory conditions (Pantis & Dorcu, 2013).

  • Allergic Airway Diseases : Carbocysteine was found to decrease cough hypersensitivity in guinea pigs with allergic airway diseases, suggesting its potential usefulness in human conditions like eosinophilic bronchitis (Katayama et al., 2001).

  • Clinical Efficacy in COPD Beyond Mucolytic Action : Carbocysteine in COPD patients has been shown to modulate mucins and ciliary functions, counteract viral and bacterial infections, and exert cytoprotective effects, contributing to a better quality of life for these patients (Pace et al., 2022).

Future Directions

Carbocysteine has been suggested as a potential treatment for COVID-19 due to its anti-viral effects and its ability to improve mucociliary clearance . It has also been shown to improve the quality of life for patients suffering from COPD .

properties

IUPAC Name

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLZEXEOZUWRN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29433-95-2
Record name L-Cysteine, S-(carboxymethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29433-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30110060
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6g/L
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Carbocysteine

CAS RN

638-23-3
Record name Carbocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbocysteine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-(Carboxymethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30110060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbocisteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

185-187
Record name Carbocisteine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Citations

For This Compound
2,530
Citations
A Macciò, C Madeddu, F Panzone… - Expert opinion on …, 2009 - Taylor & Francis
… Moreover, carbocysteine was effective in counteracting some symptoms … of carbocysteine are more important than mucolysis itself for its therapeutic efficacy. Therefore, carbocysteine …
Number of citations: 79 www.tandfonline.com
M Chalumeau, YCM Duijvestijn - Cochrane Database of …, 2013 - cochranelibrary.com
Background Acetylcysteine and carbocysteine are the most commonly prescribed mucolytic drugs in Brazil and many European and African countries. To our knowledge, no systematic …
Number of citations: 122 www.cochranelibrary.com
GE Carpagnano, O Resta, MP Foschino-Barbaro… - European journal of …, 2004 - Elsevier
Chronic obstructive pulmonary disease (COPD) is characterized by an airways inflammation and by an enhanced generation of reactive oxygen species. The aim of our study was to …
Number of citations: 143 www.sciencedirect.com
P Rogliani, MG Matera, C Page, E Puxeddu… - Respiratory …, 2019 - Springer
Background To date there are no head-to-head studies comparing different mucolytic/antioxidant agents. Considering the inconsistent evidence resulting from the pivotal studies on …
Number of citations: 55 link.springer.com
A Esposito, MR Valentino, D Bruzzese… - Pulmonary …, 2016 - Elsevier
… Enrolled patients were treated with daily administration of 2.7 g/day carbocysteine lysine salt equivalent to 1.5 g/day carbocysteine (1 packet of granules for oral solution/day). The …
Number of citations: 14 www.sciencedirect.com
E Pace, I Cerveri, D Lacedonia, G Paone… - Pharmaceutics, 2022 - mdpi.com
… Carbocysteine is in fact able to modulate … , carbocysteine improves steroid responsiveness and exerts anti-inflammatory activity. This analysis demonstrates that the use of carbocysteine …
Number of citations: 5 www.mdpi.com
Y Ishiura, M Fujimura, C Yamamori… - British journal of …, 2003 - Wiley Online Library
… carbocysteine in this model. This study was designed to investigate the clinical effect of carbocysteine … Methods The effects of the two orally active mucoregulatory drugs, carbocysteine …
Number of citations: 50 bpspubs.onlinelibrary.wiley.com
L Allegra, CI Cordaro, C Grassi - Respiration, 1996 - karger.com
The efficacy and safety of carbocysteine lysine salt monohydrate (SCMC-Lys) in the prevention of acute exacerbations associated with chronic obstructive bronchitis were evaluated in a …
Number of citations: 104 karger.com
Y Song, HZ Lu, JR Xu, XL Wang, W Zhou… - Pharmacological …, 2015 - Elsevier
… Here, we report the effects and mechanisms of carbocysteine (S-CMC), a mucolytic agent, in cellular and animal models of oxidative stress-mediated steroid insensitivity. The following …
Number of citations: 22 www.sciencedirect.com
E Pace, M Ferraro, L Siena, V Scafidi, S Gerbino… - Toxicology Letters, 2013 - Elsevier
… with CSE and/or carbocysteine were assessed. TLR4 expression, … Carbocysteine in CSE stimulated bronchial epithelial cells, … compelling evidences that carbocysteine may contribute to …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.